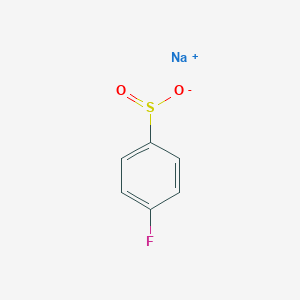

sodium;4-fluorobenzenesulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfinate can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions. The general reaction is as follows: [ \text{C}_6\text{H}_4\text{FSO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_6\text{H}_4\text{FNaO}_2\text{S} + \text{NaCl} ]

Industrial Production Methods: In industrial settings, the production of sodium 4-fluorobenzenesulfinate involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration to remove impurities .

Types of Reactions:

Oxidation: Sodium 4-fluorobenzenesulfinate can undergo oxidation reactions to form sulfonic acids.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: This compound is often used in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as zinc dust and sulfuric acid are used.

Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: 4-fluorobenzenesulfonic acid.

Reduction: 4-fluorothiophenol.

Substitution: Various substituted benzenes depending on the nucleophile used

Scientific Research Applications

Synthetic Applications

Sodium 4-fluorobenzenesulfinate serves as a crucial building block in the synthesis of various organosulfur compounds. The following table summarizes some key synthetic applications:

Pharmaceutical Applications

Sodium 4-fluorobenzenesulfinate has been investigated for its role in modifying pharmaceutical compounds. A notable study demonstrated its use in the late-stage modification of hydralazine, a common antihypertensive drug, showcasing its potential to enhance drug efficacy and selectivity .

Development of Antiradiation Drugs

Research has highlighted the synthesis of disulfide-derived sodium sulfinates, including sodium 4-fluorobenzenesulfinate, as promising candidates for antiradiation therapies at low doses with minimal toxicity. These compounds exhibited significant biological activity and stability .

Photocatalytic Applications

Recent advancements have shown that sodium sulfinates can be employed in photocatalytic reactions for carbon-sulfur bond formation, opening new pathways for synthesizing complex sulfur-containing compounds under mild conditions .

Mechanism of Action

The mechanism of action of sodium 4-fluorobenzenesulfinate involves its role as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 824-80-6

- Molecular Formula : C₆H₄FNaO₂S

- Molecular Weight : 182.15 g/mol

- Synonyms: 4-Fluorobenzenesulfinic acid sodium salt, Sodium p-fluorobenzenesulfinate

Properties and Applications :

Sodium 4-fluorobenzenesulfinate is a white crystalline solid widely used as a sulfinating agent in organic synthesis. Its fluorine substituent enhances electron-withdrawing effects, making it valuable in palladium- and copper-catalyzed cross-coupling reactions, such as sulfonamide and sulfone synthesis . It is also employed in the production of pharmaceuticals, including RORγt inverse agonists and bicalutamide derivatives, due to its ability to introduce sulfonyl groups efficiently .

Comparison with Similar Sulfinate Compounds

Structural and Electronic Effects

The reactivity and applications of sulfinate salts are influenced by substituents on the benzene ring. Below is a comparison with sodium 4-methylbenzenesulfinate, sodium benzenesulfinate, and sodium 4-trifluoromethylbenzenesulfinate:

Key Observations :

- Electron-withdrawing groups (e.g., -F, -CF₃) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Electron-donating groups (e.g., -CH₃) reduce reactivity but improve solubility in polar solvents .

Yield and Efficiency :

- In the synthesis of 6,8-dichloro-3-nitroimidazo[1,2-a]pyridine derivatives, sodium 4-fluorobenzenesulfinate achieved a 42% yield for compound 1c , while sodium 4-trifluoromethylbenzenesulfinate gave a slightly higher yield (46% ) for 1d due to the stronger electron-withdrawing effect of -CF₃ .

- Sodium 4-methylbenzenesulfinate demonstrated 76% yield in potassium salt formation under acidic conditions, highlighting its stability in aqueous media .

Reaction Conditions :

- Sodium 4-fluorobenzenesulfinate requires optimized water volumes (4.5–9.0 mL/g) to avoid impurities, whereas sodium benzenesulfinate is less sensitive to solvent ratios .

Spectroscopic and Mechanistic Insights

19F NMR Studies :

- Sodium 4-fluorobenzenesulfinate exhibits a characteristic ¹⁹F resonance at -116.7 ppm in DMF-d₇. Upon coordination with Cu(I), this splits into two peaks (-113.9 ppm for S-bound and -115.5 ppm for O-bound sulfinate), indicating dynamic metal-ligand interactions .

- In contrast, sodium 4-trifluoromethylbenzenesulfinate shows upfield shifts (e.g., δF -273.1 ppm for -CF₃), reflecting its distinct electronic environment .

Solubility and Stability

Q & A

Q. Basic: What are the established laboratory synthesis methods for sodium 4-fluorobenzenesulfinate?

Answer:

Sodium 4-fluorobenzenesulfinate is synthesized via sulfonyl chloride intermediate routes. A validated method involves reacting 4-fluorobenzenesulfonyl chloride with sodium sulfite (Na₂SO₃) and sodium hydrogen carbonate (NaHCO₃) in a refluxing water-DMSO mixture for 2 hours. Bromochloromethane (CH₂BrCl) is then added in situ with catalytic tetrabutylammonium bromide (TBAB), yielding the product at 75°C (65% yield) . Alternative protocols use dimethylformamide (DMF) as a solvent for nucleophilic substitution reactions, achieving 82% yield over two steps when coupled with N-bromosuccinimide (NBS) and AIBN .

Q. Basic: Which analytical techniques are critical for characterizing sodium 4-fluorobenzenesulfinate?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR confirm fluorine substitution and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (182.15 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1120 cm⁻¹ (S=O stretching) and ~680 cm⁻¹ (C-F) confirm functional groups .

- Elemental Analysis : Quantifies sodium and sulfur content to assess purity .

Q. Advanced: How can reaction parameters be optimized to enhance synthesis yield?

Answer:

Yield optimization requires:

- Solvent Selection : DMSO-water mixtures improve intermediate solubility vs. pure DMF .

- Catalyst Use : TBAB enhances bromide displacement efficiency in biphasic systems .

- Temperature Control : Maintaining 75°C during bromochloromethane addition minimizes side reactions .

- In Situ Intermediate Isolation : Avoiding isolation of sodium sulfite intermediates reduces decomposition risks .

Q. Advanced: What strategies stabilize sodium 4-fluorobenzenesulfinate during reactive transformations?

Answer:

Instability arises from sulfinate group oxidation. Mitigation strategies include:

- Anhydrous Conditions : Use of dry DMF or THF under nitrogen atmosphere .

- Low-Temperature Storage : Store at -20°C in amber vials to prevent light/heat degradation.

- Immediate Use in Subsequent Steps : Directly employ in reactions like Pd-catalyzed couplings to avoid prolonged storage .

Q. Data Contradiction: Why do reported yields vary across studies (e.g., 65% vs. 82%)?

Answer:

Yield discrepancies stem from:

- Reagent Purity : Impurities in 4-fluorobenzenesulfonyl chloride reduce conversion efficiency.

- Catalyst Loading : TBAB quantity (catalytic vs. stoichiometric) affects bromide displacement kinetics .

- Workup Protocols : Column chromatography (petroleum ether/ethyl acetate) vs. filtration impacts recovery rates .

Q. Application: How is this compound utilized in designing bioactive molecules?

Answer:

It serves as a key sulfone precursor in medicinal chemistry:

- Pyrrolidinylsulfones : Acts as a nucleophile in SN2 reactions to form sulfone-containing kinase inhibitors (e.g., antitumor agents) .

- Antimicrobial Agents : Derivatives like chloromethylarylsulfones target nitroreductases in anaerobic pathogens .

- Prodrug Activation : Sulfinate groups enable pH-sensitive drug release in targeted therapies .

Q. Safety: What protocols ensure safe handling in experimental workflows?

Answer:

Properties

IUPAC Name |

sodium;4-fluorobenzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDUCRSPMBZLMH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.